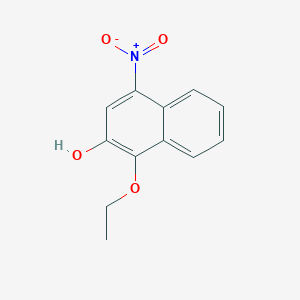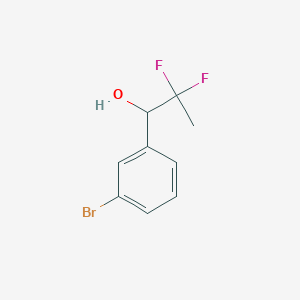
1-(3-Bromophenyl)-2,2-difluoropropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, molecular formula, molecular weight, and structural formula .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound . The synthesis process can be analyzed by studying the reaction mechanisms, the reagents used, the conditions under which the reactions occur, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the connectivity of atoms in the molecule, the types of bonds present, and the spatial arrangement of atoms .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various experimental techniques. The type of reactions that a compound undergoes can provide information about its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Aplicaciones Científicas De Investigación
Kinetic Resolution and Epoxypropane Synthesis
1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, similar in structure to the compound of interest, has been synthesized with high enantiomeric purity using lipase-mediated kinetic resolution. This compound demonstrates potential in generating 1,1,1-trifluoro-2,3-epoxypropane, suggesting a pathway for the synthesis of complex epoxypropanes from similar compounds like 1-(3-Bromophenyl)-2,2-difluoropropan-1-ol (Shimizu, Sugiyama, & Fujisawa, 1996).
Radical Cation Studies in Solvents
Research into 1,1,1,3,3,3-hexafluoropropan-2-ol, which shares a similar difluoropropanol core, highlights its use as an ideal solvent for radical cations due to its unique properties. This suggests the potential application of similar compounds in spectroscopy and mechanistic studies of radical cations in electrophilic aromatic substitution and photochemistry (Eberson, Hartshorn, Persson, & Radner, 1997).
Regioselective Arylation Reactions
Compounds like Biphenyl-2-ols and Naphthols, which have structural similarities to this compound, undergo regioselective arylation, hinting at the potential for the subject compound to participate in similar chemical reactions for the synthesis of complex organic molecules (Satoh et al., 1998).
Optical Property Modification in Polymers
The postfunctionalization of polythiophenes with various substituents, including bromo and chloro groups similar to those in this compound, can significantly impact their optical and photophysical properties. This suggests possible applications in tuning the optical properties of polymers using structurally similar compounds (Li, Vamvounis, & Holdcroft, 2002).
Mecanismo De Acción
Target of Action
Bromophenyl compounds have been associated with the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
In the context of the suzuki–miyaura coupling, bromophenyl compounds are known to participate in transmetalation, a process where an organic group is transferred from boron to palladium .
Biochemical Pathways
Bromophenyl compounds are known to be involved in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
A related compound, 1-(3’-bromophenyl)-heliamine, was found to be quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL reached 100 ± 045 h after oral administration .
Result of Action
Bromophenyl compounds are known to participate in the suzuki–miyaura coupling, a key process in the synthesis of various organic compounds .
Action Environment
It is known that the suzuki–miyaura coupling, in which bromophenyl compounds participate, can be influenced by various factors such as temperature, solvent, and the presence of a base .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that the compound can undergo phase-I metabolic reactions such as demethylation, dehydrogenation, and epoxidation, and phase II reactions to form glucuronide and sulfate metabolites .
Metabolic Pathways
It is known that the compound can undergo phase-I metabolic reactions such as demethylation, dehydrogenation, and epoxidation, and phase II reactions to form glucuronide and sulfate metabolites .
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoropropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c1-9(11,12)8(13)6-3-2-4-7(10)5-6/h2-5,8,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQNUALKQFFQJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Br)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methoxy-N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2862223.png)
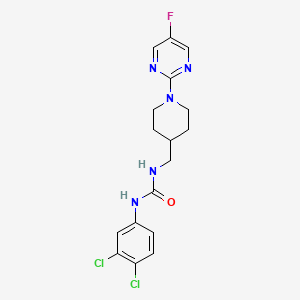

![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2862231.png)
![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2862232.png)
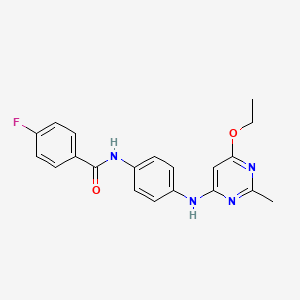
![N-(4-{[(3-methoxyphenyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B2862234.png)
![(E)-4-(Dimethylamino)-N-[[1-(triazol-1-yl)cyclopropyl]methyl]but-2-enamide](/img/structure/B2862236.png)
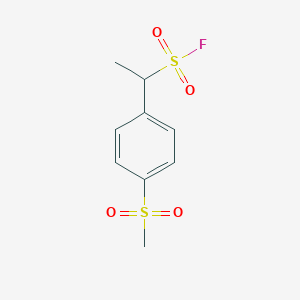
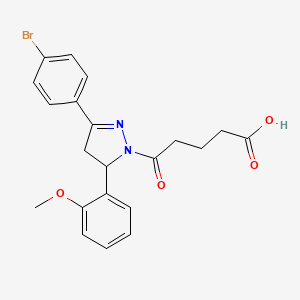
![Ethyl 2-(2-(2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2862240.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2862241.png)
